Cas no 1806768-34-2 (3-Methoxy-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-methanol)

3-Methoxy-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-methanol 化学的及び物理的性質
名前と識別子
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- 3-Methoxy-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-methanol
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- インチ: 1S/C9H7F6NO3/c1-18-7-4(8(10,11)12)2-6(16-5(7)3-17)19-9(13,14)15/h2,17H,3H2,1H3
- InChIKey: RVGJREQCYZNRKS-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(N=C(CO)C=1OC)OC(F)(F)F)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 10
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 295
- トポロジー分子極性表面積: 51.6
- 疎水性パラメータ計算基準値(XlogP): 2.4
3-Methoxy-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029083442-1g |
3-Methoxy-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-methanol |
1806768-34-2 | 97% | 1g |
$1,519.80 | 2022-03-31 |
3-Methoxy-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-methanol 関連文献
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1. Back matter
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
3-Methoxy-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-methanolに関する追加情報
3-Methoxy-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-methanol: A Comprehensive Overview
3-Methoxy-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-methanol, also known by its CAS number 1806768-34-2, is a highly specialized organic compound with significant applications in the field of chemical synthesis and material science. This compound belongs to the class of pyridine derivatives, which are widely recognized for their versatile properties and roles in various industrial and scientific applications. The structure of this compound is characterized by a pyridine ring substituted with three distinct groups: a methoxy group at position 3, a trifluoromethoxy group at position 6, and a trifluoromethyl group at position 4. Additionally, the hydroxymethyl group at position 2 further enhances its functional diversity.
The presence of multiple fluorinated substituents in this compound contributes to its unique chemical properties. Fluorine, being highly electronegative, significantly influences the electronic characteristics of the molecule. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are known to impart strong electron-withdrawing effects, which can enhance the stability and reactivity of the compound in various chemical reactions. This makes 3-Methoxy-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-methanol an attractive candidate for use in advanced materials, pharmaceuticals, and agrochemicals.
Recent studies have highlighted the potential of this compound as a precursor in the synthesis of bioactive molecules. Its ability to undergo various nucleophilic and electrophilic substitutions makes it a valuable building block in organic synthesis. For instance, researchers have explored its role in the construction of heterocyclic compounds, which are crucial components of many drugs and agrochemicals. The hydroxymethyl group at position 2 provides an additional site for functionalization, enabling the creation of derivatives with tailored properties.
In terms of environmental impact, this compound has been studied for its biodegradability and toxicity profiles. Initial findings suggest that it exhibits moderate biodegradability under aerobic conditions, which is a positive indicator for its potential use in sustainable chemical processes. However, further research is required to fully understand its environmental fate and potential risks.
The synthesis of 3-Methoxy-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-methanol involves a multi-step process that typically begins with the preparation of intermediate pyridine derivatives. Advanced techniques such as Suzuki coupling and nucleophilic aromatic substitution are often employed to achieve high yields and purity. The use of palladium catalysts has been particularly effective in facilitating these reactions, ensuring that the final product meets stringent quality standards.
From an industrial perspective, this compound is increasingly being sought after for its role in specialty chemicals production. Its ability to act as both an electron-deficient aromatic system and a versatile functionalized alcohol makes it suitable for applications ranging from catalysis to polymer chemistry. Researchers have also investigated its potential as a ligand in transition metal complexes, where its electron-withdrawing groups can enhance catalytic activity.
In conclusion, 3-Methoxy-6-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-2-methanol represents a cutting-edge material with diverse applications across multiple disciplines. Its unique combination of fluorinated substituents and functional groups positions it as a key player in modern chemical innovation. As research continues to uncover new avenues for its use, this compound is poised to make significant contributions to both academic and industrial advancements.
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